- Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitorsArchives of Pharmacal Research, 2016, 39(4), 453-464,
Cas no 943541-20-6 (3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine)

943541-20-6 structure
Nome del prodotto:3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
Numero CAS:943541-20-6
MF:C8H7ClN4
MW:194.620979547501
MDL:MFCD16109166
CID:1039650
PubChem ID:54595607
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
- 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine
- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (ACI)
- MFCD16109166
- SCHEMBL509162
- SY116190
- AKOS011063777
- 3-chloro-6-(1-methyl-1H-pyrazole-4-yl)-pyridazine
- DA-00466
- 3-chloro-6-(1-methyl-1 H-pyrazol-4-yl)pyridazine
- DS-4236
- LIRXMNGKIROHGY-UHFFFAOYSA-N
- A1-02973
- Z871789894
- 943541-20-6
- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)-pyridazine
- CS-B1038
- EN300-91412
- 3-Chloro-6-(1-methyl-4-pyrazolyl)pyridazine
- DTXSID90712423
-
- MDL: MFCD16109166
- Inchi: 1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3
- Chiave InChI: LIRXMNGKIROHGY-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(C2=CN(C)N=C2)=NN=1
Proprietà calcolate
- Massa esatta: 194.0359239g/mol
- Massa monoisotopica: 194.0359239g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 178
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Superficie polare topologica: 43.6Ų
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Inert atmosphere,2-8°C
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-5G |
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95% | 5g |
¥ 3,801.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-1G |
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95% | 1g |
¥ 1,267.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-10G |
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95% | 10g |
¥ 6,309.00 | 2023-04-12 | |
Enamine | EN300-91412-1.0g |
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95.0% | 1.0g |
$314.0 | 2025-02-21 | |
Chemenu | CM102368-1g |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95+% | 1g |
$265 | 2021-08-06 | |
Alichem | A029183747-5g |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95% | 5g |
$693.00 | 2023-08-31 | |
Alichem | A029183747-25g |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95% | 25g |
$2377.48 | 2023-08-31 | |
Enamine | EN300-91412-0.25g |
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95.0% | 0.25g |
$116.0 | 2025-02-21 | |
Enamine | EN300-91412-0.5g |
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95.0% | 0.5g |
$218.0 | 2025-02-21 | |
Chemenu | CM102368-5g |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95%+ | 5g |
$217 | 2024-07-19 |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 5 h, 90 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 2.5 h, 80 °C; 80 °C → rt
Riferimento
- Preparation of triazolopyridazine protein kinase modulators, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C
Riferimento
- Preparation of pyridazinones as antitumor agents, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, United States, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Diethyl ether ; 20 min, rt; rt → 0 °C
1.2 0 °C; overnight, 0 °C → rt
1.2 0 °C; overnight, 0 °C → rt
Riferimento
- 1,2,4-Triazolo[4,3-b]pyridazine derivatives as highly selective c-Met kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Preparation of pyridazinones as antitumor agents, Germany, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 10 h, 90 °C
Riferimento
- Preparation of quinoline derivatives as PARP-1 and c-Met dual-target inhibitors for treating cancer, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride , Triphenylphosphine , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; 16 h, 65 °C; 65 °C → 60 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C
Riferimento
- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 16 h, 80 °C
Riferimento
- Preparation of 6-(1-methyl-1H-pyrazol-4-yl)-3-(2-methyl-2H-indazol-5-ylthio)-[1,2,4]triazolo[4,3-b]pyridazine as antitumor agent, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ; 1 min, rt
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C
Riferimento
- Preparation of a novel deuterated triazolopyridazine as c-Met kinase inhibitor for treating cancer, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 5 h, 100 °C
Riferimento
- Preparation of substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C; 80 °C → rt
Riferimento
- Pyridazinone derivatives as Met kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 4 h, 80 °C
Riferimento
- Preparation of bicyclic triazoles as protein kinase modulators, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, rt → 80 °C
Riferimento
- Preparation of triazolopyridazines as tyrosine kinase modulators, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Methanol ; rt; rt → 50 °C; 2 h, 40 - 50 °C
1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C
1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt
1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C
1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt
Riferimento
- Preparation method of pyrazole compound and its intermediates, China, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, Germany, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; rt → 80 °C; 10 h, 80 °C
Riferimento
- Preparation of quinoline derivatives as c-Met inhibitors for treatment of cancer, China, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C
Riferimento
- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, World Intellectual Property Organization, , ,
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Raw materials
- 3,6-Dichloropyridazine
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 3-Chloro-6-Iodopyridazine
- 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Preparation Products
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Letteratura correlata
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:943541-20-6)3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Purezza:99%
Quantità:5g
Prezzo ($):179.0